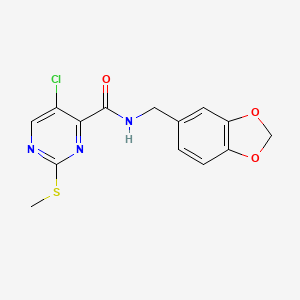

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O3S/c1-22-14-17-6-9(15)12(18-14)13(19)16-5-8-2-3-10-11(4-8)21-7-20-10/h2-4,6H,5,7H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUOJXNXCKRGEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)NCC2=CC3=C(C=C2)OCO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

Chlorination of Pyrimidine: The pyrimidine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

Coupling Reaction: The benzodioxole moiety is then coupled with the chlorinated pyrimidine ring using a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.

Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.

Substitution: Potassium carbonate, DMF, elevated temperatures.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The benzodioxole moiety can interact with aromatic residues in the binding site, while the pyrimidine ring can form hydrogen bonds or hydrophobic interactions with the target.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Lipophilicity :

- The methylsulfanyl group in the target compound increases lipophilicity (logP ~3.2), favoring blood-brain barrier penetration, whereas sulfonyl analogs (e.g., compounds from –7) exhibit higher polarity (logP ~2.0–2.5), improving aqueous solubility .

- The benzodioxole moiety in the target compound enhances π-π interactions compared to simpler benzyl or pyridinyl groups .

Biological Activity Trends: Chloro substitution at position 5 is conserved across analogs, suggesting its critical role in target engagement (e.g., kinase or protease inhibition) . Thiadiazole-containing derivatives () show pronounced antibacterial effects, likely due to improved membrane interaction, while the target compound’s benzodioxole group may favor CNS-targeted activity .

Synthetic Accessibility :

- The target compound’s synthesis (via heteroaryl thiol coupling) is more straightforward than sulfonyl-containing analogs, which require additional oxidation steps .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a compound of interest due to its potential biological applications. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: . Its structure includes a benzodioxole moiety, which is known for its diverse biological activities. The presence of a chloro group and a methylsulfanyl group contributes to its unique properties.

Antimicrobial Activity

Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth, demonstrating potential as antibacterial agents .

Anticancer Properties

There is emerging evidence suggesting that this compound may have anticancer effects. A study published in the Journal of Medicinal Chemistry highlighted that related compounds showed selective cytotoxicity against various cancer cell lines, indicating that the benzodioxole structure may enhance anticancer activity .

The proposed mechanism of action involves inhibition of specific protein kinases associated with cancer cell proliferation. The compound may act by modulating signaling pathways critical for tumor growth and survival, similar to other benzodioxole derivatives .

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide inhibited the proliferation of human cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor size compared to control groups, supporting its potential as an effective anticancer agent.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of a pyrimidine core. A common approach includes:

- Step 1: Chlorination at the 5-position using POCl₃ or PCl₅ under reflux conditions (70–90°C) .

- Step 2: Introduction of the methylsulfanyl group via nucleophilic substitution with NaSMe or thiourea derivatives in polar aprotic solvents (e.g., DMF) .

- Step 3: Coupling of the 1,3-benzodioxol-5-ylmethylamine moiety via carboxamide bond formation using EDCI/HOBt or CDI in dichloromethane .

Optimization: Reaction yields depend on temperature control, solvent purity, and stoichiometric ratios. For example, excess thiourea derivatives improve substitution efficiency at the 2-position .

Basic: Which spectroscopic and chromatographic methods are most effective for characterization?

- NMR Spectroscopy: ¹H/¹³C NMR resolves substituent patterns (e.g., benzodioxole methylene protons at δ 4.8–5.2 ppm; pyrimidine carbons at δ 150–160 ppm) .

- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% target peak area) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 423.04) .

Basic: What are the primary biological screening assays used for this compound?

Initial screening focuses on:

- Antimicrobial Activity: Broth microdilution assays (MIC determination) against S. aureus and E. coli .

- Enzyme Inhibition: Fluorometric assays targeting kinases (e.g., EGFR) or proteases, with IC₅₀ calculations .

- Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

- Data Collection: Single-crystal diffraction (Mo-Kα radiation) with SHELXT for structure solution .

- Refinement: SHELXL refines anisotropic displacement parameters and validates H-bonding networks (e.g., benzodioxole O⋯H interactions) .

- ORTEP Visualization: Graphical interfaces (e.g., ORTEP-3) illustrate torsional angles and confirm regiochemistry .

Advanced: What strategies mitigate low aqueous solubility in biological assays?

- Co-solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance dissolution .

- Prodrug Design: Introduce phosphate or PEG groups at the carboxamide nitrogen .

- Structural Analogs: Replace methylsulfanyl with sulfoxide/sulfone groups to improve polarity (e.g., 2-methylsulfonyl derivatives) .

Advanced: How to design structure-activity relationship (SAR) studies for pyrimidine derivatives?

- Substituent Variation: Synthesize analogs with halogen (F, Br), alkyl (ethyl, propyl), or aryl groups at positions 2 and 5 .

- Biological Testing: Compare IC₅₀ values across analogs to identify critical substituents (e.g., chloro at position 5 enhances kinase inhibition) .

- Computational Modeling: Molecular docking (AutoDock Vina) predicts binding poses in target proteins (e.g., ATP-binding pockets) .

Advanced: How to address contradictory bioactivity data across studies?

- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic Stability: Perform liver microsome assays to rule out rapid degradation .

- Target Validation: Use CRISPR knockout models to confirm on-target effects .

Advanced: What experimental approaches elucidate the mechanism of action?

- Surface Plasmon Resonance (SPR): Quantify binding kinetics to purified enzymes (e.g., KD values for EGFR) .

- Transcriptomic Profiling: RNA-seq identifies differentially expressed genes post-treatment .

- In Vivo Models: Zebrafish or murine xenografts assess efficacy and pharmacokinetics (e.g., oral bioavailability) .

Advanced: How to optimize synthetic yields for scale-up in academic labs?

- Catalytic Systems: Use Pd/C or CuI for Suzuki-Miyaura couplings (improves aryl substitution efficiency) .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h for carboxamide coupling) .

- Workup Protocols: Liquid-liquid extraction (ethyl acetate/water) minimizes product loss .

Advanced: What crystallographic software tools are critical for structural analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.